(3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride typically involves the reaction of tetrahydrofuran derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, amines, and oxides .
Scientific Research Applications
(3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxytetrahydrofuran-3-yl)ethylamine hydrochloride
- (4-Butoxytetrahydrofuran-3-yl)ethylamine hydrochloride
- (4-Isopropoxytetrahydrofuran-3-yl)ethylamine hydrochloride
Uniqueness
Compared to similar compounds, (3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride offers unique properties such as higher solubility and better stability under various conditions. These characteristics make it particularly valuable in pharmaceutical and industrial applications .
Properties
IUPAC Name |
(3R,4S)-4-ethoxy-N-ethyloxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-9-7-5-10-6-8(7)11-4-2;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVGTQCLSNKHPP-SCLLHFNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COCC1OCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1COC[C@H]1OCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173052-13-4 |
Source
|
Record name | 3-Furanamine, 4-ethoxy-N-ethyltetrahydro-, hydrochloride (1:1), (3R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173052-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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